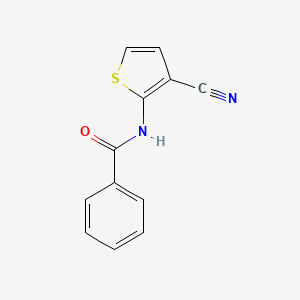

N-(3-cyano-2-thienyl)benzamide

Descripción general

Descripción

“N-(3-cyano-2-thienyl)benzamide” is a chemical compound with the molecular formula C13H7N3OS . It is a derivative of benzamide, which is a significant class of amide compounds widely used in medical, industrial, biological, and potential drug industries .

Synthesis Analysis

The synthesis of “N-(3-cyano-2-thienyl)benzamide” and similar compounds often involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . These compounds can be heated in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, they can react with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .Molecular Structure Analysis

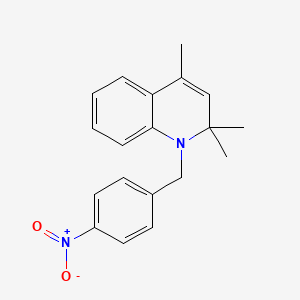

The molecular structure of “N-(3-cyano-2-thienyl)benzamide” consists of a benzamide group attached to a thiophene ring via an amide linkage . The thiophene ring carries a cyano group at the 3-position .Aplicaciones Científicas De Investigación

Synthesis and Structural Investigation

“N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide” is synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . It is characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .

Biological Evaluation

This compound has been evaluated for its biological properties. It exhibits moderate antioxidant activity . It also demonstrates significant activity against Gram-positive and Gram-negative bacterial strains, and against yeasts such as Candida glabrata ATCC 90030 and Candida krusei ATCC 34135 .

Antioxidant Activity

The compound has been found to possess significant antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Activity

“N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide” has demonstrated significant antimicrobial activity . It has been found to be effective against both Gram-positive and Gram-negative bacterial strains, as well as yeasts .

Pharmaceutical Applications

Amide compounds, such as “N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide”, are essential components of many pharmaceuticals . They are found in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib, diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor, and vyvanse .

Industrial Applications

Amide compounds are widely used in industries such as paper, plastic, and rubber . They are also used as an intermediate product in the synthesis of therapeutic agents .

Green Chemistry

The synthesis of “N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide” involves a green, rapid, mild, and highly efficient pathway . The method uses a superior and recoverable catalyst, low reaction times, a simple procedure, and ultrasonic irradiation as a green and powerful technology .

Antiplatelet Activity

Amide derivatives, including “N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide”, have been shown to exhibit antiplatelet activity . Antiplatelet drugs prevent blood cells (platelets) from clumping together and forming clots, which can lead to heart attacks and strokes .

Direcciones Futuras

The future directions for “N-(3-cyano-2-thienyl)benzamide” could involve further exploration of its potential biological activities, given the known activities of similar benzamide and thiophene derivatives . Additionally, new synthetic strategies could be developed to improve the efficiency and selectivity of its synthesis .

Mecanismo De Acción

Target of Action

Similar benzamide analogues have been reported to act as allosteric activators of human glucokinase (gk), a key enzyme in glucose metabolism .

Result of Action

If this compound acts similarly to other benzamide analogues, it may enhance glucose metabolism at the cellular level by increasing the activity of gk .

Propiedades

IUPAC Name |

N-(3-cyanothiophen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c13-8-10-6-7-16-12(10)14-11(15)9-4-2-1-3-5-9/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXFBYOJMQUYNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305699 | |

| Record name | N-(3-Cyano-2-thienyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyanothiophen-2-yl)benzamide | |

CAS RN |

55654-17-6 | |

| Record name | N-(3-Cyano-2-thienyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55654-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Cyano-2-thienyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5552475.png)

![2-{3-[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5552482.png)

![2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5552488.png)

![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B5552494.png)

![1-(4-chlorophenyl)-5-methyl-4-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5552501.png)

![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5552521.png)

![2-(4-{2-[3-(2,6-dimethylphenoxy)-1-azetidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5552524.png)

![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552535.png)

![4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5552564.png)

![N,N-dimethyl-2-{[(2-thienylsulfonyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5552571.png)